molecular formula C21H20F3N5O4 B1683657 Thyroid Hormone Receptor Antagonist (1-850) CAS No. 251310-57-3

Thyroid Hormone Receptor Antagonist (1-850)

Cat. No.: B1683657
CAS No.: 251310-57-3
M. Wt: 463.4 g/mol
InChI Key: CZMAYVNXNKBQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872471
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251310-57-3
Record name Thyroid Hormone Receptor Antagonist (1-850)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) involves multiple steps. The key synthetic route includes the formation of the hydrazinyl-carboxamide structure through a series of reactions involving piperidinylidene, nitrophenyl, and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require protection from light

Chemical Reactions Analysis

Thyroid Hormone Receptor Antagonist (1-850) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thyroid Hormone Receptor Antagonist (1-850) is a cell-permeable hydrazinyl-carboxamide compound that functions as a selective and high-affinity thyroid receptor antagonist . It was screened from a library of more than 250,000 compounds as the antagonist of the thyroid hormone receptor with the highest affinity . Thyroid hormone receptor antagonist (1-850) could competitively block T3 (L-triiodothyronine) binding to both TRα and TRβ and suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC), preventing the stimulation of gene expression .

Scientific Research Applications

  • Hyperthyroidism treatment Directly antagonizing the effect of the thyroid hormone at the receptor level may be a significant improvement for the treatment of hyperthyroid patients .
  • Blocking thyroid hormone-dependent gene expression The TR antagonist 1–850 effectively blocked thyroid hormone-dependent gene expression .
  • Studies in Tilapia In Tilapia, the co-treatment with 100 nM T3 or T2 reversed the effects of the TR antagonist 1–850, an effect that was blunted at 10 and 20 μM antagonist, probably because 1–850 has a 1000-fold lower affinity than T3 for the receptor .
  • ** পড়েছে IGF1 expression** 1–850 effectively blocked IGF1 expression while it increased that of D2, further supporting the idea that both hormones act through a TR pathway .

Data Table

ItemDescription
TargetThyroid hormone receptor
IC501.5 μM
FunctionSelective and high-affinity thyroid receptor antagonist
Affect on gene expression1-850 treatment effectively blocked transcription of a positively regulated gene (IGF1); however, it either enhanced (D2) or had no effect (TRb1s) on transcription of negatively regulated genes .
Competitive T3 BlockingThyroid hormone receptor antagonist (1-850) could competitively block T3 (L-triiodothyronine) binding to both TRα and TRβ, and suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) as well as prevent the stimulation of gene expression .
studies of hyperthyroidismDirectly antagonizing the effect of the thyroid hormone at the receptor level may be a significant improvement for the treatment of hyperthyroid patients .
Affect on lung cancer renalThyroid hormone receptor antagonist 1-850 has less significant inhibitory impact. T3 stimulation does not abrogate the inhibitory effect .

Mechanism of Action

Thyroid Hormone Receptor Antagonist (1-850) exerts its effects by competitively blocking the binding of triiodothyronine (T3) to thyroid hormone receptors alpha and beta. This inhibition prevents the interaction of thyroid hormone receptor alpha with nuclear receptor coactivator, thereby blocking the stimulation of gene expression . The compound does not affect the activity of retinoic acid receptor alpha .

Biological Activity

Thyroid Hormone Receptor Antagonist (1-850), identified by CAS number 251310-57-3, is a small molecule that plays a significant role in modulating the biological activity of thyroid hormone receptors (TRs). This compound has been extensively studied for its effects on various biological pathways, particularly in the context of adipocyte differentiation, hepatic fibrogenesis, and potential therapeutic applications in hyperthyroidism.

PropertyDetails
CAS Number 251310-57-3
Empirical Formula C₂₁H₂₀F₃N₅O₄
Molecular Weight 435.41 g/mol
Form Yellow solid
Purity ≥98% by HPLC
IC<sub>50</sub> 1.5 µM (in HeLa cells)

The primary mechanism of action for 1-850 is its antagonistic effect on thyroid hormone receptors, particularly TRα and TRβ. By binding to these receptors, 1-850 inhibits the action of thyroid hormones like triiodothyronine (T3), thereby modulating various metabolic processes.

Key Findings from Research

  • Adipocyte Differentiation :
    • In studies involving 3T3-L1 pre-adipocytes, treatment with 1-850 resulted in significant triglyceride accumulation, indicating a potent adipogenic effect. This suggests that antagonism of TR may facilitate adipocyte differentiation through interactions with PPARγ, a key regulator of fat cell development .
  • Hepatic Fibrogenesis :
    • Research has shown that 1-850 can activate hepatic stellate cells (HSCs), which are crucial in liver fibrogenesis. In vitro experiments demonstrated that treatment with 1-850 increased the expression of fibrogenic genes in HSCs, highlighting its role in liver pathology .
  • Environmental Interactions :
    • The compound has been implicated in studies examining the impact of environmental pollutants on thyroid function. Certain environmental mixtures were found to significantly antagonize TR activity, suggesting that exposure could disrupt normal thyroid hormone signaling and contribute to metabolic disorders .

Study on Adipocyte Differentiation

A study assessed the effects of varying concentrations of 1-850 on triglyceride accumulation in 3T3-L1 cells. The results indicated that higher concentrations led to increased lipid droplet formation, affirming the compound's role as a potent TR antagonist.

Hepatic Fibrosis Model

In a model using TRα-deficient mice, administration of 1-850 resulted in enhanced activation of HSCs under profibrogenic conditions. This was evaluated through qRT-PCR and Western blot analyses, which revealed upregulation of fibrogenic markers following treatment with the antagonist .

Q & A

Q. What methods validate antagonist activity in systems with endogenous TR expression?

  • Methodological Answer : Use primary cells (e.g., hepatocytes, neurons) and compare 1-850’s effects to TR-specific siRNA knockdown. Measure endogenous TR target genes (e.g., DIO1 in liver, RC3 in brain) via qPCR. Ensure T3-free conditions to avoid confounding agonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thyroid Hormone Receptor Antagonist (1-850)
Reactant of Route 2
Reactant of Route 2
Thyroid Hormone Receptor Antagonist (1-850)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.